BenchChemオンラインストアへようこそ!

N1-cyclopropyl-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide

Ligand efficiency Fragment-based drug discovery Molecular recognition

N1-cyclopropyl-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide (CAS 1396806-19-1, PubChem CID is a bis-amide belonging to the oxalamide class, characterized by a cyclopropyl group at the N1-terminus and a branched 2-hydroxy-2-methyl-3-(methylthio)propyl moiety at the N2-terminus. The compound possesses a molecular weight of 246.33 g/mol, a computed XLogP3-AA of 0, three hydrogen bond donors, and four hydrogen bond acceptors, collectively placing it within favorable oral drug-like property space (Lipinski Rule of Five).

Molecular Formula C10H18N2O3S
Molecular Weight 246.33
CAS No. 1396806-19-1
Cat. No. B2856638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-cyclopropyl-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide
CAS1396806-19-1
Molecular FormulaC10H18N2O3S
Molecular Weight246.33
Structural Identifiers
SMILESCC(CNC(=O)C(=O)NC1CC1)(CSC)O
InChIInChI=1S/C10H18N2O3S/c1-10(15,6-16-2)5-11-8(13)9(14)12-7-3-4-7/h7,15H,3-6H2,1-2H3,(H,11,13)(H,12,14)
InChIKeyVOTPGUBPWSXOEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-cyclopropyl-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide (CAS 1396806-19-1): Structural Identity and Procurement Baseline


N1-cyclopropyl-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide (CAS 1396806-19-1, PubChem CID 71787224) is a bis-amide belonging to the oxalamide class, characterized by a cyclopropyl group at the N1-terminus and a branched 2-hydroxy-2-methyl-3-(methylthio)propyl moiety at the N2-terminus [1]. The compound possesses a molecular weight of 246.33 g/mol, a computed XLogP3-AA of 0, three hydrogen bond donors, and four hydrogen bond acceptors, collectively placing it within favorable oral drug-like property space (Lipinski Rule of Five) [1]. The oxalamide scaffold is recognized in medicinal chemistry for its capacity to function as a zinc-binding group or as a conformationally constrained linker in kinase inhibitor design [2]. This compound serves as a compact, functional group-rich building block for structure-activity relationship (SAR) exploration where both N1-cyclopropyl and N2-hydroxy-methylthiopropyl pharmacophoric elements are required simultaneously.

Why N1-cyclopropyl-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide Cannot Be Replaced by Generic In-Class Oxalamides for Focused SAR Campaigns


Within the oxalamide chemical space, ostensibly similar analogs that differ only in the N1-substituent (e.g., cyclopropyl vs. substituted phenyl) exhibit pronounced divergence in multiple computed physicochemical properties directly relevant to molecular recognition, permeability, and synthetic scalability [1]. The N1-cyclopropyl group confers a compact, sp³-rich topology with a lower topological polar surface area (TPSA = 104 Ų) and lower molecular weight (246.33 g/mol) compared to its N1-(2-cyanophenyl) congener (TPSA = 128 Ų; MW = 307.37 g/mol), translating to a quantifiable advantage in ligand efficiency metrics [2][3]. Furthermore, the cyclopropyl moiety introduces conformational restraint absent in flexible alkyl-chain analogs, a feature exploited in oxalamide-based kinase inhibitor patents to enhance target binding through reduced entropic penalty [4]. Blind substitution with a generic N1-aryl or N1-alkyl oxalamide would alter hydrogen bond donor/acceptor counts (e.g., 3 HBD vs. 3 HBD but differing HBA counts), logP, and TPSA, thereby invalidating any previously optimized SAR around permeability, solubility, or target complementarity. The quantitative evidence below establishes that this compound occupies a distinct, non-interchangeable niche within oxalamide chemical space.

Quantitative Differentiation of N1-cyclopropyl-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide Against Structurally Proximal Analogs


Molecular Weight and Ligand Efficiency Advantage vs. N1-(2-cyanophenyl) Analog

In fragment-based and lead-like screening libraries, lower molecular weight confers higher ligand efficiency (LE) per heavy atom. N1-cyclopropyl-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide has a molecular weight of 246.33 g/mol (16 heavy atoms), compared to 307.37 g/mol (21 heavy atoms) for the direct analog N1-(2-cyanophenyl)-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide, where the only structural difference is the replacement of the N1-cyclopropyl group with an N1-(2-cyanophenyl) group [1][2]. This represents a 61.04 g/mol (24.8%) reduction in molecular weight, yielding a substantially higher maximum achievable ligand efficiency for any given binding affinity.

Ligand efficiency Fragment-based drug discovery Molecular recognition

Topological Polar Surface Area (TPSA) Differentiation for Blood-Brain Barrier Penetration Prediction vs. N1-(2-cyanophenyl) Congener

TPSA is a key determinant of passive membrane permeability, with values < 90 Ų generally predictive of good blood-brain barrier (BBB) penetration and < 140 Ų predictive of good oral absorption. N1-cyclopropyl-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide exhibits a computed TPSA of 104 Ų, which is 24 Ų lower than the TPSA of 128 Ų observed for the N1-(2-cyanophenyl) analog [1][2][3]. This 23.1% reduction brings the target compound closer to the BBB-penetrant threshold and reflects the replacement of a polar cyano-substituted aromatic ring with a compact, non-polar cyclopropane.

Blood-brain barrier permeability CNS drug design Physicochemical profiling

Hydrophilicity-Lipophilicity Balance: XLogP3-AA Differentiation vs. N1-(2-cyanophenyl) Analog

XLogP3-AA, a computed logP measure, predicts partitioning behavior and impacts solubility, permeability, and metabolic stability. The target compound has an XLogP3-AA of 0, indicating balanced hydrophilicity-lipophilicity, whereas the N1-(2-cyanophenyl) analog registers an XLogP3-AA of 1.3 [1][2]. This ΔXLogP of +1.3 units (approximately 20-fold higher octanol-water partition coefficient for the analog) demonstrates that the cyclopropyl group imparts substantially higher aqueous compatibility, which may translate to improved solubility and reduced non-specific protein binding.

Lipophilicity ADME prediction Druglikeness

Hydrogen Bond Donor/Acceptor Profile Differentiation vs. N1-Cyclopropyl-N2-(m-tolyl)oxalamide

The target compound possesses 3 hydrogen bond donors (two oxalamide NH and one tertiary alcohol OH) and 4 hydrogen bond acceptors (oxalamide carbonyls, alcohol oxygen, and thioether sulfur), compared to only 2 HBD and 2 HBA for N1-cyclopropyl-N2-(m-tolyl)oxalamide (CAS 869945-48-2, C₁₂H₁₄N₂O₂, MW 218.25 g/mol) which lacks both the hydroxyl and methylthio functionalities on the N2 side chain [1]. The additional HBD and HBA capacity of the target compound enables a distinct hydrogen bonding network that can engage protein active site residues (e.g., catalytic water molecules, backbone carbonyls) not accessible by the simpler m-tolyl variant.

Hydrogen bonding potential Target engagement Selectivity determinants

Class-Level Evidence: Oxalamide Scaffold Utility as Kinase Inhibitor Pharmacophore (Patent-Backed)

The oxalamide core is explicitly claimed in US Patent US20060241104A1 (Bristol-Myers Squibb) as a productive scaffold for kinase inhibition, specifically targeting growth factor receptor tyrosine kinases including c-Met [1]. The patent describes compounds of Formula I incorporating an oxalamide linker flanked by substituted aryl, cycloalkyl, and heterocyclic termini, with the N1-cyclopropyl motif specifically recited in claim scope. This establishes the oxalamide class as a validated, patent-backed kinase inhibitor pharmacophore, supporting the relevance of N1-cyclopropyl-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide as a member of this privileged scaffold class. The target compound's combination of cyclopropyl (N1) and functionalized thioether-alcohol (N2) substituents maps directly onto the SAR logic of this patent space, distinguishing it from simpler oxalamide analogs lacking the N2 hydrogen-bonding functionality.

Kinase inhibition Cancer therapeutics Medicinal chemistry scaffold

Procurement-Relevant Application Scenarios for N1-cyclopropyl-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide Based on Quantitative Differentiation Evidence


Fragment-Based Screening Libraries Targeting CNS Kinases or Epigenetic Enzymes

The compound's low molecular weight (246.33 g/mol, 16 heavy atoms), favorable TPSA of 104 Ų (below the 140 Ų oral absorption threshold and approaching the 90 Ų BBB-penetrant guideline), and balanced XLogP of 0 make it an ideal entry for fragment-based drug discovery (FBDD) libraries focused on CNS-penetrant kinase or epigenetic targets [1][2]. Compared to the N1-(2-cyanophenyl) analog (MW 307.37; TPSA 128 Ų; XLogP 1.3), this compound offers superior ligand efficiency potential and better CNS drug-likeness predictions. The oxalamide core's demonstrated utility as a kinase inhibitor pharmacophore (US Patent US20060241104A1) further supports its inclusion in targeted fragment collections [3].

Structure-Activity Relationship (SAR) Studies on the N2-Hydroxy-Methylthiopropyl Pharmacophore

This compound uniquely combines the N1-cyclopropyl group with a densely functionalized N2 side chain bearing three distinct pharmacophoric elements: a tertiary alcohol (H-bond donor/acceptor), a thioether (potential metal-coordinating or hydrophobic contact), and a branched methyl group (steric probe) [1]. Unlike N1-cyclopropyl-N2-(m-tolyl)oxalamide (2 HBD, 2 HBA), which lacks hydroxyl and thioether functionality, this compound enables the systematic probing of hydrogen bonding and sulfur-mediated interactions within a single molecule. Procurement enables SAR-by-catalog exploration where the N2 substituent is held constant while varying N1 aryl/cycloalkyl groups across analog series.

Kinase Inhibitor Hit-to-Lead Optimization Leveraging Patent-Validated Oxalamide Scaffold

For medicinal chemistry programs targeting receptor tyrosine kinases (e.g., c-Met, VEGFR) or intracellular kinases, this compound offers a starting point that is directly aligned with the oxalamide kinase inhibitor patent space (US20060241104A1) [3]. The cyclopropyl group provides conformational constraint that may enhance target binding affinity through reduced entropic penalty, a design principle validated in multiple kinase inhibitor programs. The compound's three hydrogen bond donors and four acceptors provide multiple vectors for optimizing kinase hinge-region or DFG-motif interactions during lead optimization.

Physicochemical Comparator Standard for ADME Profiling of Oxalamide Series

With its well-defined computed property profile (MW 246.33, XLogP 0, TPSA 104 Ų, 3 HBD, 4 HBA, 5 rotatable bonds), this compound can serve as a physicochemical benchmark for evaluating the ADME property shifts induced by N1-substituent variation within an oxalamide series [1][2]. For example, replacement of N1-cyclopropyl with N1-(2-cyanophenyl) increases TPSA by 24 Ų (+23.1%) and XLogP by 1.3 units, enabling quantitative prediction of permeability, solubility, and metabolic stability trends across the series. This compound thus functions as a calibration standard for in silico model validation and experimental ADME assay normalization.

Quote Request

Request a Quote for N1-cyclopropyl-N2-(2-hydroxy-2-methyl-3-(methylthio)propyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.